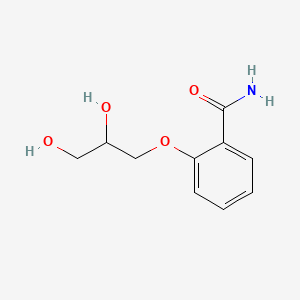![molecular formula C19H21N3 B14005618 N,N-dimethyl-4-[[6-(3-pyridinyl)-3,4-dihydro-2H-pyridin-5-ylidene]methyl]aniline](/img/structure/B14005618.png)
N,N-dimethyl-4-[[6-(3-pyridinyl)-3,4-dihydro-2H-pyridin-5-ylidene]methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bipyridine family, which is widely recognized for its applications in various fields, including chemistry, biology, and medicine. The bipyridine core structure allows for versatile functionalization, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines in the presence of a palladium catalyst.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Wurtz Coupling: This method involves the reaction of alkyl halides with sodium metal.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce dihydrobipyridine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the bipyridine core.
Applications De Recherche Scientifique
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of advanced materials, such as conductive polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing the activity of metalloenzymes or acting as a catalyst in chemical reactions. The compound’s ability to form stable complexes with transition metals is key to its function in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties and applications.
6,6’-Dimethyl-2,2’-bipyridine: A derivative of bipyridine with methyl groups that influence its chemical behavior and applications.
Uniqueness
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride is unique due to its specific structure, which allows for versatile functionalization and a wide range of applications. Its ability to form stable complexes with transition metals and its potential in drug development distinguish it from other bipyridine derivatives.
Propriétés
Formule moléculaire |
C19H21N3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline |
InChI |
InChI=1S/C19H21N3/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17/h3,6-11,13-14H,4-5,12H2,1-2H3 |
Clé InChI |
KHUUTHZSRXABAC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


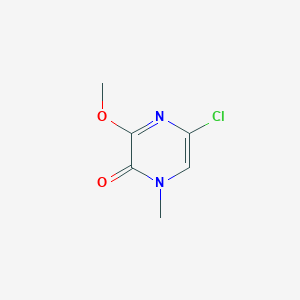
![[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate](/img/structure/B14005546.png)
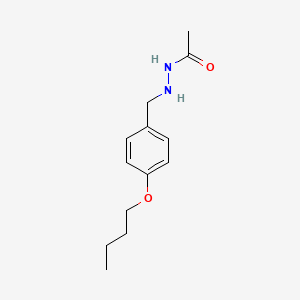

![1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol](/img/structure/B14005570.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14005574.png)
![4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14005575.png)

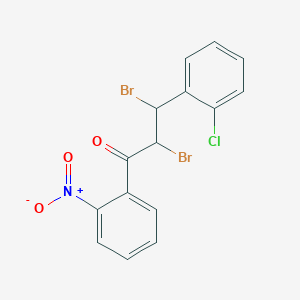
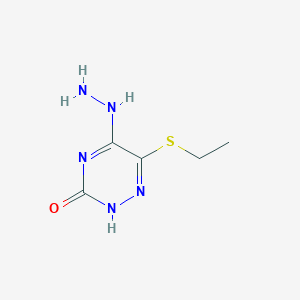
![Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14005597.png)
![Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-](/img/structure/B14005599.png)

